A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Phenyl Oximes
A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Phenyl Oximes
Foreword: Navigating the Isomeric Landscape of Methoxy-Phenyl Oximes
To the dedicated researcher, scientist, and drug development professional, precision in chemical understanding is paramount. The seemingly simple designation "methoxy-phenyl oxime" belies a subtle complexity rooted in isomerism. This guide is structured to navigate this landscape, offering a detailed comparative analysis of the physicochemical properties of the ortho- (2-), meta- (3-), and para- (4-) methoxy-phenyl oxime isomers. Understanding the distinct characteristics imparted by the positional variation of the methoxy group is critical for applications ranging from synthetic chemistry to medicinal research. This document eschews a rigid template, instead adopting a logical flow that builds from foundational isomeric differences to in-depth analytical characterization, providing not just data, but the scientific reasoning behind it.
The Isomeric World of Methoxy-Phenyl Oximes
The core structure of methoxy-phenyl oxime consists of a phenyl ring substituted with both a methoxy (-OCH₃) group and an oxime (-CH=NOH) group. The constitutional isomerism arises from the position of the methoxy group on the phenyl ring relative to the oxime moiety. This seemingly minor structural change leads to significant differences in the electronic and steric environments of the molecules, which in turn govern their physical and chemical behaviors. Furthermore, the carbon-nitrogen double bond of the oxime group gives rise to geometric (E/Z) isomerism.
Diagram 1: Isomers of Methoxy-Phenyl Oxime
Caption: Constitutional and geometric isomers of methoxy-phenyl oxime.
Core Physicochemical Properties: A Comparative Analysis
The physical state, melting and boiling points, and solubility of these isomers are fundamental properties that dictate their handling, purification, and formulation. Below is a comparative summary of these key parameters.
| Property | 2-Methoxybenzaldehyde Oxime | 3-Methoxybenzaldehyde Oxime | 4-Methoxybenzaldehyde Oxime |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1] | 151.16 g/mol [2] | 151.16 g/mol [3] |
| Appearance | Solid | Crystalline solid[2] | White powder[3] |
| Melting Point (°C) | 100-101[4] | 118-121 (for 3-methoxy-4-hydroxy derivative)[4] | Data not available |
| Boiling Point (°C) | 258.3 (Predicted)[4] | Data not available | 247.4 at 760 mmHg[5] |
| Density (g/cm³) | 1.07 (Predicted)[4] | Data not available | 1.07[5] |
| pKa | 10.75 (Predicted)[4] | 9.71 (Predicted for 3-methoxy-4-hydroxy derivative)[4] | -0.55 (E-isomer, protonated), 0.80 (Z-isomer, protonated)[6] |
| Solubility | Soluble in water and propylene glycol[7] | Soluble in organic solvents[8] | Poorly soluble in water; soluble in organic solvents[3][9] |
Expert Insights: The ortho-isomer's potential for intramolecular hydrogen bonding between the oxime hydroxyl and the methoxy group can influence its melting point and solubility compared to the meta and para isomers. The para-isomer's higher symmetry can lead to more efficient crystal packing and potentially a higher melting point, although experimental data is needed for confirmation. The solubility of 4-methoxybenzaldehyde oxime is enhanced by its methoxy group, making it suitable for various organic reactions[3].
Spectroscopic Characterization: Unveiling the Isomeric Fingerprints
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the methoxy-phenyl oxime isomers. Each isomer presents a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy:
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2-Methoxybenzaldehyde Oxime: The proximity of the methoxy group to the oxime in the ortho position will likely cause a downfield shift of the oxime proton and the neighboring aromatic protons due to steric and electronic effects.
-
3-Methoxybenzaldehyde Oxime: The methoxy group is expected to have a more moderate electronic effect on the aromatic protons compared to the ortho and para isomers.
-
4-Methoxybenzaldehyde Oxime: The electron-donating methoxy group at the para position will shield the aromatic protons, causing them to appear at a more upfield chemical shift compared to the unsubstituted benzaldehyde oxime. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic and oxime protons[10].
¹³C NMR Spectroscopy:
-
The chemical shift of the carbon atoms in the phenyl ring is influenced by the position of the methoxy group. The carbon atom attached to the methoxy group will be significantly deshielded.
-
For (E)-4-methoxybenzaldehyde oxime, the ¹³C-NMR spectrum in CDCl₃ shows peaks at δ = 150, 129, 114, and 55 ppm[11].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for methoxy-phenyl oximes include:
-
O-H stretch: A broad band in the region of 3100-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.
-
C=N stretch: A sharp absorption band around 1640-1690 cm⁻¹.
-
N-O stretch: A band in the 930-960 cm⁻¹ region.
-
C-O stretch (methoxy): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
For (E)-4-methoxybenzaldehyde oxime, characteristic IR peaks are observed at 3353, 2929, 1606, 1513, 1303, 1253, 1174, 1030, 956, 874, and 831 cm⁻¹[11].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for all isomers will be observed at m/z 151. Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃), the hydroxyl group (-OH), or cleavage of the oxime bond.
Diagram 2: General Workflow for Physicochemical Characterization
Caption: A typical experimental workflow for the synthesis and characterization of methoxy-phenyl oxime isomers.
Experimental Protocols: A Guide to Best Practices
The trustworthiness of physicochemical data is directly linked to the robustness of the experimental methods used. The following protocols are provided as a self-validating system for the synthesis and characterization of methoxy-phenyl oximes.
Synthesis of Methoxy-Phenyl Oximes
Principle: The synthesis of aldoximes is typically achieved through the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released, liberating free hydroxylamine to react with the aldehyde.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the chosen methoxybenzaldehyde isomer (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or sodium hydroxide). The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the oxime.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure methoxy-phenyl oxime.
Causality of Experimental Choices: The choice of base is crucial; a mild base like sodium acetate is often sufficient. The use of an alcohol-water solvent system facilitates the dissolution of both the organic aldehyde and the inorganic hydroxylamine salt. Recrystallization is a critical final step to ensure the purity of the product, which is essential for accurate physicochemical measurements.
Determination of Melting Point
Principle: The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dried, purified oxime is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Self-Validation: The sharpness of the melting point range serves as an internal validation of the sample's purity. Impurities will typically broaden and depress the melting point.
Concluding Remarks
The physicochemical properties of methoxy-phenyl oximes are intricately linked to the isomeric position of the methoxy group. This guide has provided a comprehensive overview of these properties, emphasizing a comparative approach to understanding the ortho, meta, and para isomers. The provided experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality, trustworthy data. For researchers in drug discovery and development, a thorough grasp of these fundamental chemical characteristics is a prerequisite for the rational design and synthesis of novel therapeutic agents.
References
-
PubChem. 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]
-
ResearchGate. Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]
-
Tgsc. 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
PubChem. 3-Methoxy-benzaldehyde oxime. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
-
LookChem. 4-Methoxybenzaldehyde oxime. Retrieved from [Link]
-
National Institutes of Health. (E)-3,5-Dimethoxybenzaldehyde oxime. Retrieved from [Link]
-
ResearchGate. Rate and equilibrium constants for hydrolysis and isomerization of (E)‐ and (Z)‐p‐methoxybenzaldehyde oximes. Retrieved from [Link]
-
PubChem. 4-Methoxybenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. [Supporting Information] Table of Contents. Retrieved from [Link]
-
National Institutes of Health. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
PubChem. 3-Methoxy-benzaldehyde oxime. Retrieved from [Link]
-
PubChem. 3-Methoxybenzaldehyde. Retrieved from [Link]
-
TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]
-
NIST WebBook. Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime. Retrieved from [Link]
-
NIST WebBook. 2-Methoxybenzaldoxime. Retrieved from [Link]
-
ACS Publications. Structural Chemistry of Oximes. Retrieved from [Link]
Sources
- 1. 2-Methoxybenzaldoxime [webbook.nist.gov]
- 2. Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-METHOXY-4-HYDROXY BENZALDEHYDE OXIME CAS#: 2874-33-1 [m.chemicalbook.com]
- 5. 4-Methoxybenzaldehyde oxime|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scent.vn [scent.vn]
- 8. CAS 3717-22-4: [C(Z)]-4-Methoxybenzaldehyde oxime [cymitquimica.com]
- 9. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
